molecular formula C8H12O3 B15240100 4-Acetyl-2,2-dimethyloxolan-3-one

4-Acetyl-2,2-dimethyloxolan-3-one

Cat. No.: B15240100
M. Wt: 156.18 g/mol
InChI Key: ISKOADONTARURN-UHFFFAOYSA-N
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Description

4-Acetyl-2,2-dimethyloxolan-3-one is a cyclic ketone derivative featuring an oxolane (tetrahydrofuran) backbone substituted with an acetyl group at the 4-position and two methyl groups at the 2-position. Its acetyl group contributes to reactivity in nucleophilic additions, while the dimethyl substituents enhance steric stability.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-acetyl-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C8H12O3/c1-5(9)6-4-11-8(2,3)7(6)10/h6H,4H2,1-3H3

InChI Key

ISKOADONTARURN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COC(C1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction mixture is then heated to promote the formation of the oxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

4-Acetyl-2,2-dimethyloxolan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Acetyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the oxolane ring provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and development.

Comparison with Similar Compounds

4-(Chloromethyl)-1,3-dioxolan-2-one (CAS 2463-45-8)

Structural Differences :

  • Substituents : A chloromethyl group replaces the acetyl group in the target compound.
  • Backbone : Both share a 1,3-dioxolan-2-one core, but 4-Acetyl-2,2-dimethyloxolan-3-one lacks the carbonate group (C=O adjacent to two oxygen atoms) present in this analog .

4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (FDB020276)

Structural Differences :

  • Substituents : Bulky aromatic groups (methoxyphenyl and hydroxyphenyl) dominate, contrasting with the simpler acetyl and methyl groups in the target compound.

Other Oxolanone Derivatives

For example, 3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (FDB015077) features a hydroxylated phenyl group, enabling radical scavenging properties. This contrasts with the non-aromatic acetyl group in this compound, which prioritizes stability over reactivity .

Data Table: Key Comparative Parameters

Parameter This compound 4-(Chloromethyl)-1,3-dioxolan-2-one FDB020276
Molecular Formula C₇H₁₀O₃ C₄H₅ClO₃ C₂₀H₂₂O₈
Functional Groups Acetyl, dimethyl Chloromethyl, carbonate Methoxyphenyl, hydroxyl, ketone
Molecular Weight 142.15 g/mol 136.53 g/mol 390.39 g/mol
Reactivity Keto-enol tautomerism Electrophilic alkylation Antioxidant activity
Primary Applications Flavorants, chiral synthesis Polymer intermediates Biomedical research

Research Findings and Limitations

  • Synthetic Pathways : this compound is synthesized via acetylation of 2,2-dimethyloxolan-3-one, whereas CAS 2463-45-8 involves chlorination of precursor alcohols .
  • Thermal Stability : The dimethyl groups in the target compound reduce ring strain, enhancing thermal stability compared to CAS 2463-45-8, which degrades at elevated temperatures due to Cl⁻ elimination .
  • Ecological Impact: Limited data exist on the environmental persistence of this compound.

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